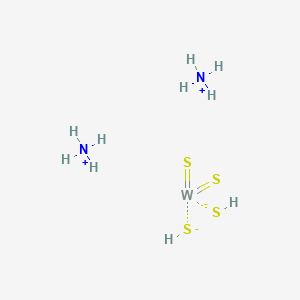
Ammonium tetrathiotungstenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetrathiotungstenate, with the chemical formula (NH4)2WS4, is a compound of significant interest in various scientific fields. It is known for its role as a precursor in the synthesis of tungsten disulfide (WS2) and other tungsten-based materials. This compound is also utilized in various industrial applications, including catalysis and material science .
Preparation Methods
Ammonium tetrathiotungstenate can be synthesized through several methods. One common method involves the reaction of ammonium sulfide ((NH4)2S) with tungsten hexachloride (WCl6) in an aqueous solution. This reaction produces this compound along with ammonium chloride (NH4Cl) as a byproduct . Another method involves the sulfidation of ammonium metatungstate ((NH4)6H2W12O40) using hydrogen sulfide (H2S) gas . This method is more traditional but involves handling toxic and corrosive gases.
Chemical Reactions Analysis
Ammonium tetrathiotungstenate undergoes various chemical reactions, including thermal decomposition and hydrolysis. During thermal decomposition in an inert atmosphere, it decomposes in three steps: the release of free water, the formation of an amorphous tungsten trisulfide (WS3) phase, and the formation of slightly crystalline tungsten disulfide (WS2) . In the presence of air, the decomposition leads directly to WS2, which further crystallizes into tungsten oxide (WO3) at higher temperatures . This compound can also react with other metal salts to form mixed-metal sulfides, which are useful in catalysis .
Scientific Research Applications
Ammonium tetrathiotungstenate has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of tungsten disulfide, which is a valuable material for catalysis, lubrication, and gas sensing . In biology and medicine, it has been studied for its potential as a copper-chelating agent, similar to ammonium tetrathiomolybdate, which is used in the treatment of Wilson’s disease . In industry, it is used in the production of catalysts for hydrodesulfurization (HDS) reactions, which are essential for removing sulfur from crude oil .
Mechanism of Action
The mechanism of action of ammonium tetrathiotungstenate involves its ability to form complexes with metal ions. In biological systems, it can form tight complexes with copper ions, reducing their bioavailability and potentially mitigating copper-related toxicity . In catalysis, the compound decomposes to form tungsten disulfide, which acts as an active catalyst for various chemical reactions, including the hydrogenation and desulfurization of hydrocarbons .
Comparison with Similar Compounds
Ammonium tetrathiotungstenate is similar to other thiometallate compounds, such as ammonium tetrathiomolybdate ((NH4)2MoS4) and ammonium tetrathiovanadate ((NH4)2VS4). These compounds share similar structures and chemical properties, but each has unique applications. For example, ammonium tetrathiomolybdate is widely used in the treatment of Wilson’s disease due to its copper-chelating properties . This compound, on the other hand, is more commonly used in industrial catalysis and material science .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to form complexes with metal ions make it valuable in both research and industry
Properties
Molecular Formula |
H10N2S4W |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
diazanium;bis(sulfanylidene)tungsten;sulfanide |
InChI |
InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;; |
InChI Key |
CCFCMIWYHMKPAO-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[W]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)
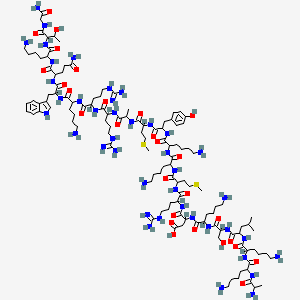
![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)

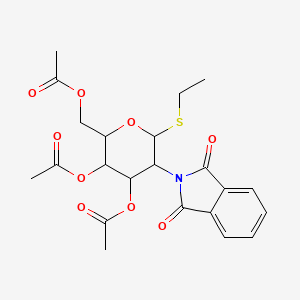
![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-Methyl-N-[(3R,4R)-4-methyl-3-piperidyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride](/img/structure/B15286117.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
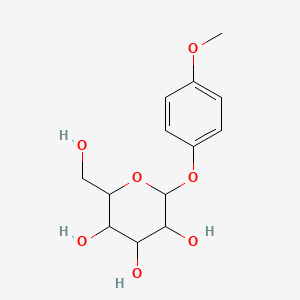
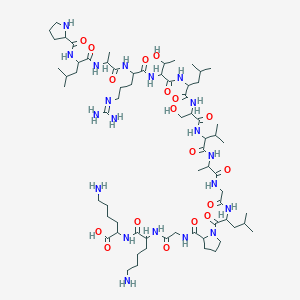
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
![6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15286167.png)
